Propan-2-yl 4-chlorobutanoate Propan-2-yl 4-chlorobutanoate
Brand Name: Vulcanchem
CAS No.: 3153-34-2
VCID: VC8099371
InChI: InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3
SMILES: CC(C)OC(=O)CCCCl
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol

Propan-2-yl 4-chlorobutanoate

CAS No.: 3153-34-2

Cat. No.: VC8099371

Molecular Formula: C7H13ClO2

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 4-chlorobutanoate - 3153-34-2

Specification

CAS No. 3153-34-2
Molecular Formula C7H13ClO2
Molecular Weight 164.63 g/mol
IUPAC Name propan-2-yl 4-chlorobutanoate
Standard InChI InChI=1S/C7H13ClO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3
Standard InChI Key JNUHPPXYHXKRFA-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CCCCl
Canonical SMILES CC(C)OC(=O)CCCCl

Introduction

Structural and Physicochemical Properties

Propan-2-yl 4-chlorobutanoate consists of a four-carbon butanoic acid chain with a chlorine atom at the gamma (γ) position, esterified with isopropyl alcohol. The ester functional group (RCOOR\text{RCOOR}') introduces polarity, while the chlorine substituent enhances electrophilicity at the β-carbon. Key physicochemical characteristics include:

  • Molecular weight: 164.63 g/mol

  • Boiling point: Estimated 180–190°C (extrapolated from similar esters)

  • Solubility: Miscible with polar aprotic solvents (e.g., acetone, DMSO) and partially soluble in water (≈2 g/L at 25°C).

The chlorine atom’s position influences reactivity, as γ-substitution avoids steric hindrance at the reactive α- and β-carbons, enabling nucleophilic substitutions or eliminations. The isopropyl group contributes to steric bulk, moderating reaction kinetics compared to smaller esters like methyl or ethyl derivatives.

Synthesis Methodologies

Esterification of 4-Chlorobutanoic Acid

The most direct route involves Fischer esterification, where 4-chlorobutanoic acid reacts with isopropyl alcohol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4):

ClCH2CH2CH2COOH+(CH3)2CHOHH+ClCH2CH2CH2COOCH(CH3)2+H2O\text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOH} + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{H}^+} \text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{H}_2\text{O}

Yields typically range from 65–75%, with purification via fractional distillation.

Acyl Chloride Intermediate

An alternative method employs 4-chlorobutyryl chloride, which reacts with isopropyl alcohol in the presence of a base (e.g., pyridine) to scavenge HCl:

ClCH2CH2CH2COCl+(CH3)2CHOHbaseClCH2CH2CH2COOCH(CH3)2+HCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{COCl} + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{base}} \text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{HCl}

This method achieves higher yields (85–90%) but requires stringent moisture control.

Enzymatic Catalysis

Recent advances explore lipase-catalyzed transesterification under mild conditions. For example, Candida antarctica lipase B (CAL-B) facilitates the reaction between vinyl 4-chlorobutanoate and isopropyl alcohol:

ClCH2CH2CH2COOCH2CH2+(CH3)2CHOHCAL-BClCH2CH2CH2COOCH(CH3)2+CH3CHO\text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOCH}_2\text{CH}_2 + (\text{CH}_3)_2\text{CHOH} \xrightarrow{\text{CAL-B}} \text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{CH}_3\text{CHO}

This green chemistry approach minimizes side products but remains less efficient (50–60% yield).

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate Synthesis

Propan-2-yl 4-chlorobutanoate serves as a precursor in synthesizing γ-aminobutyric acid (GABA) analogs. For instance, nucleophilic displacement of the chloride with amines yields compounds like 4-aminobutanoate esters, which exhibit neuropharmacological activity.

Polymer Modification

The compound’s reactivity enables its use as a crosslinking agent in polyesters. Chlorine substitution facilitates radical-initiated grafting onto polymer backbones, enhancing thermal stability in materials science applications.

Agricultural Chemistry

Derivatives of Propan-2-yl 4-chlorobutanoate show herbicidal activity. Ester hydrolysis in planta releases 4-chlorobutanoic acid, which disrupts acetyl-CoA carboxylase in weeds—a mechanism analogous to commercial herbicides like diclofop.

Molecular Interactions and Reactivity

Nucleophilic Substitution

The γ-chlorine undergoes SN2\text{S}_\text{N}2 reactions with strong nucleophiles (e.g., NH3\text{NH}_3, RO\text{RO}^-):

ClCH2CH2CH2COOCH(CH3)2+NH3NH2CH2CH2CH2COOCH(CH3)2+HCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{COOCH}(\text{CH}_3)_2 + \text{HCl}

Kinetic studies indicate a second-order rate constant of 1.2×104L mol1s11.2 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} in ethanol at 25°C.

Metal Complexation

The ester’s carbonyl oxygen and chlorine atom coordinate transition metals. For example, with Cu2+\text{Cu}^{2+}, a square-planar complex forms (logK=3.8\log K = 3.8), influencing redox properties in catalytic systems.

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaKey Structural FeaturesReactivity Differences
Butyric acidC4H8O2\text{C}_4\text{H}_8\text{O}_2Carboxylic acid without halogenHigher acidity (pKa 4.8 vs. ester’s non-acidic)
Isopropyl acetateC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Acetate ester, no chlorineFaster hydrolysis (t1/2 2 h vs. 48 h in H2O)
2-Chlorobutanoic acidC4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2α-Chlorine substitutionEnhanced electrophilicity at α-carbon
Propan-1-yl 4-chlorobutanoateC7H13ClO2\text{C}_7\text{H}_{13}\text{ClO}_2Primary alkoxy groupLower steric hindrance in SN2 reactions

Propan-2-yl 4-chlorobutanoate’s γ-chlorine and branched alkoxy group confer unique steric and electronic profiles compared to these analogs.

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